molecular formula C24H34N4O5S B022066 Glimepiride-d5 CAS No. 1028809-90-6

Glimepiride-d5

Cat. No. B022066
CAS RN: 1028809-90-6
M. Wt: 495.6 g/mol
InChI Key: WIGIZIANZCJQQY-SGEUAGPISA-N
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Description

Glimepiride is an oral diabetes medicine that is used together with diet and exercise to improve blood sugar control in adults with type 2 diabetes mellitus . It is not for treating type 1 diabetes . Glimepiride is an antidiabetic medication within the sulfonylurea class, primarily prescribed for the management of type 2 diabetes .


Synthesis Analysis

Glimepiride’s solubility and dissolution rate can be enhanced by formulating the drug as binary and ternary solid dispersion employing water-soluble carriers . Three binary solid dispersions of glimepiride were prepared by solvent evaporation technique using β-cyclodextrin with different drug carrier ratios . A novel crystalline form-III was prepared by recrystallization from a Glimepiride form-I by using an N-methyl-2-pyrrolidone solvent system and ethyl acetate and acetone solvent mix 50/50 v/v .


Molecular Structure Analysis

The crystal structure of Glimepiride form III is more thermodynamically stable than the previously reported form I and form II .


Chemical Reactions Analysis

Various analytical methods exist for the estimation of glimepiride, including spectrophotometry .


Physical And Chemical Properties Analysis

Glimepiride has a molecular weight of 490.62 and is soluble in DMSO at 29 mg/mL . Its solubility can be significantly increased through the combination of glimepiride and β-cyclodextrin systems .

Scientific Research Applications

Treatment of Type 2 Diabetes

Glimepiride is an oral hypoglycemic agent that is extensively employed in the treatment of type 2 diabetes . It helps control blood sugar levels by causing the pancreas to produce insulin and the body to use insulin more efficiently .

Transdermal Delivery

Transdermal delivery of Glimepiride has been widely investigated as a promising alternative to oral administration . However, the delivery of Glimepiride is hindered due to its low solubility and permeation .

Nanoemulgel Formulation

A study was conducted to formulate a topical nanoemulgel Glimepiride system to enhance the hypoglycemic effect . The nanoemulsions were developed using clove oil, Tween-80, and PEG-400 and were gelled using xanthan gum to achieve the final nanoemulgel formulations .

Improvement of Drug Permeation

A synergistic combination of Glimepiride with clove oil improved the overall drug permeation across the skin membrane and the hypoglycemic activity of Glimepiride .

Development of Glimepiride Tablets

Glimepiride tablets were developed using three different manufacturing techniques to study their quality attributes and pharmacokinetics behavior . The aim of this study was to overcome the inconsistent dissolution and absorption profile of Glimepiride due to its limited aqueous solubility .

3D-Printed Tablets

Three-dimensional printing tablets were developed using semi-solid pastes loaded with a self-nanoemulsifying drug delivery system . These tablets displayed some tortuosity and a gel porous-like structure .

Mechanism of Action

Target of Action

Glimepiride-d5, like other sulfonylureas, primarily targets the pancreatic β-cells . These cells play a crucial role in the regulation of blood glucose levels by secreting insulin, a hormone that promotes the uptake and storage of glucose in cells .

Mode of Action

Glimepiride-d5 works by stimulating the secretion of insulin granules from pancreatic islet beta cells . It achieves this by blocking ATP-sensitive potassium channels (K ATP channels) on the β-cell membrane, causing depolarization of the beta cells . This depolarization triggers the release of insulin, which then facilitates the uptake of glucose into cells, thereby lowering blood glucose levels .

Biochemical Pathways

The primary biochemical pathway affected by Glimepiride-d5 is the insulin signaling pathway . By stimulating the release of insulin, Glimepiride-d5 enhances the insulin-mediated peripheral glucose uptake . This leads to a decrease in blood glucose levels, which is the primary goal in the management of type 2 diabetes .

Pharmacokinetics

Glimepiride-d5 exhibits complete bioavailability, with peak effects observed within 2-3 hours of administration . It has a half-life of 5-8 hours, indicating that it remains in the body for a significant period . The drug is metabolized in the liver through oxidation via the CYP2C9 enzyme to its active metabolite . It is excreted in urine (~60%) and feces (~40%) .

Result of Action

The primary molecular effect of Glimepiride-d5 is the stimulation of insulin release from pancreatic β-cells . This leads to an increase in insulin levels in the blood, promoting glucose uptake into cells and thereby reducing blood glucose levels . On a cellular level, Glimepiride-d5 causes depolarization of pancreatic β-cells, triggering the release of insulin .

Action Environment

The action of Glimepiride-d5 can be influenced by various environmental factors. For instance, it has been observed that the drug should be taken with breakfast or the first main meal of the day . Additionally, alcohol intake should be avoided while taking this medication, as it can interfere with its efficacy . Prolonged or excessive exposure to direct and/or artificial sunlight should also be avoided while using this medication . It’s important to note that these factors can influence the drug’s action, efficacy, and stability .

properties

IUPAC Name

3-methyl-N-[2-[4-[(4-methylcyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-5-oxo-4-(1,1,2,2,2-pentadeuterioethyl)-2H-pyrrole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N4O5S/c1-4-21-17(3)15-28(22(21)29)24(31)25-14-13-18-7-11-20(12-8-18)34(32,33)27-23(30)26-19-9-5-16(2)6-10-19/h7-8,11-12,16,19H,4-6,9-10,13-15H2,1-3H3,(H,25,31)(H2,26,27,30)/i1D3,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIGIZIANZCJQQY-SGEUAGPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glimepiride-d5

CAS RN

1028809-90-6
Record name 3-methyl-N-[2-[4-[(4-methylcyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-5-oxo-4-(1,1,2,2,2-pentadeuterioethyl)-2H-pyrrole-1-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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